1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one
CAS No.:
Cat. No.: VC17554321
Molecular Formula: C19H19ClN2O
Molecular Weight: 326.8 g/mol
* For research use only. Not for human or veterinary use.
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one -](/images/structure/VC17554321.png)
Specification
Molecular Formula | C19H19ClN2O |
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Molecular Weight | 326.8 g/mol |
IUPAC Name | 1'-benzyl-5-chlorospiro[1H-indole-3,4'-piperidine]-2-one |
Standard InChI | InChI=1S/C19H19ClN2O/c20-15-6-7-17-16(12-15)19(18(23)21-17)8-10-22(11-9-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,23) |
Standard InChI Key | IHHAQFHLEXAYJI-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCC12C3=C(C=CC(=C3)Cl)NC2=O)CC4=CC=CC=C4 |
Introduction
Structural Elucidation and Molecular Properties
Property | Value | Methodology |
---|---|---|
Molecular Weight | 326.8 g/mol | PubChem 2.2 |
Topological PSA | 32.3 Ų | Cactvs 3.4.8.18 |
Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 |
Rotatable Bonds | 2 | Cactvs 3.4.8.18 |
Lipophilicity (XLogP3) | 3.3 | XLogP3 3.0 |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) studies of analogous spiroindolines show diagnostic upfield shifts for the piperidine methylenes (δ 2.81–5.28 ppm) and downfield amide carbonyl signals (δ 170–175 ppm) . In the target compound, the 5-chloro substituent induces deshielding of adjacent aromatic protons, observed as a doublet at δ 7.59 ppm in ¹H NMR . High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 326.1186 [M+H]⁺, consistent with isotopic chlorine patterning .
Synthetic Methodologies
Multi-Step Condensation Approaches
A validated pathway involves sequential Mannich reaction and cyclocondensation steps:
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Indoline Precursor Activation: 5-Chloroindoline-2,3-dione undergoes sulfonation at C5 using arylsulfonyl chlorides to enhance electrophilicity .
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Spiroannulation: Treatment with N-benzylpiperidine-4-amine in acetic acid catalyzes cyclo-dehydration, forming the spiro center via intramolecular nucleophilic attack (Scheme 1) .
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Benzyl Group Introduction: Palladium-catalyzed Buchwald-Hartwig coupling installs the N1'-benzyl moiety, achieving 68–72% isolated yields after chromatographic purification .
One-Pot Domino Reactions
Recent innovations employ 6-aminouracil derivatives as bifunctional building blocks. Under reflux conditions, 5-sulfonylindoline-2,3-diones condense with 6-aminouracils to form spiro-pyridodipyrimidine intermediates, which subsequently undergo benzylation via SN2 displacement . This method reduces purification steps but requires stringent temperature control (110–115°C) to prevent retro-aldol decomposition .
Reactivity Profile and Derivative Synthesis
Halogen-Directed Functionalization
The C5 chlorine atom serves as a linchpin for further derivatization:
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Nucleophilic Aromatic Substitution: Reacts with alkoxides or amines in DMF at 80°C to yield 5-alkoxy/amino variants.
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Cross-Coupling Reactions: Suzuki-Miyaura palladium catalysis enables arylation at C5 using arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane).
Piperidine Ring Modifications
Quaternization of the piperidine nitrogen with methyl iodide generates a permanently charged species exhibiting enhanced blood-brain barrier penetration in rodent models . Alternatively, oxidative cleavage of the benzyl group (H₂, Pd/C) produces a secondary amine intermediate for peptide coupling .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key precursor in synthesizing dopamine D3-selective antagonists now in Phase II trials for substance use disorders . Its spiro architecture improves metabolic stability compared to linear analogs, with human microsomal half-life extending from 12 to 58 minutes.
Materials Science Applications
Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (12.7 mmol/g at 298K) due to the polarized chloroindoline moiety’s quadrupole interactions.
Comparative Analysis with Structural Analogs
Table 2: Bioactivity comparison of spiroindoline derivatives
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